2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-methyl-6-(4-nitrophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-13-11(15)7-6-10(12-13)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBUHKGYOAFLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Oxo-2-(4-Nitrophenylhydrazono)Propanal
The arylhydrazone precursor is prepared by condensing 4-nitrophenylhydrazine with β-ketoaldehydes. For instance, refluxing 4-nitroaniline with sodium nitrite and hydrochloric acid yields the diazonium salt, which couples with ethyl acetoacetate to form the hydrazono intermediate.
Cyclocondensation with Methyl-Substituted Active Methylene Compounds
Reaction of 1 with methyl acetoacetate (2 ) in acetic anhydride at reflux (1–2 hours) facilitates cyclization via an alkylidene intermediate (A ), eliminating two water molecules to yield the pyridazin-3-one core. The methyl group at position 2 originates from the methyl ester of 2 , while the 4-nitrophenyl group is retained from the hydrazone precursor.
Representative Procedure :
A mixture of 3-oxo-2-(4-nitrophenylhydrazono)propanal (5 mmol) and methyl acetoacetate (5 mmol) in acetic anhydride (10 mL) is refluxed for 1 hour. Cooling and recrystallization from ethanol yields yellow crystals of this compound (82% yield).
- IR (KBr) : 1672 cm⁻¹ (C=O, pyridazinone), 1655 cm⁻¹ (C=O, acetyl).
- ¹H-NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 7.50–8.34 (m, 4H, Ar-H), 8.24 (s, 1H, H5).
- MS (ESI+) : m/z 273 [M+H]⁺.
Hydrazine-Mediated Ring Closure of 4-Oxobutanoic Acid Derivatives
An alternative route employs 4-(4-nitrophenyl)-4-oxobutanoic acid (4 ) as the starting material. Hydrazine hydrate induces cyclodehydration to form the dihydropyridazinone intermediate, which is subsequently oxidized to the aromatic pyridazinone.
Synthesis of 4-(4-Nitrophenyl)-4-Oxobutanoic Acid
This intermediate is synthesized via Friedel-Crafts acylation of nitrobenzene with succinic anhydride in the presence of AlCl₃.
Cyclization and Oxidation
Refluxing 4 with hydrazine hydrate (55%, 4 hours) in ethanol affords 6-(4-nitrophenyl)-4,5-dihydro-3(2H)-pyridazinone (5 ), which is dehydrogenated using MnO₂ or DDQ to introduce the C5-C6 double bond. Methylation at position 2 is achieved via alkylation with methyl iodide in DMF under basic conditions.
- Solvent : Ethanol outperforms DMSO or THF in cyclization yield (58% vs. <30%).
- Oxidation : DDQ in toluene at 80°C achieves full aromatization in 2 hours.
Post-Functionalization of Preformed Pyridazinones
Nitration of 2-Methyl-6-Phenylpyridazin-3(2H)-one
Direct nitration of the phenyl ring at position 6 using fuming HNO₃/H₂SO₄ (1:3) at 0°C introduces the nitro group para to the pyridazinone linkage. This method requires careful temperature control to avoid over-nitration.
- Nitration at 0°C : 65% yield, 90% para selectivity.
- At 25°C : 40% yield, 70% para selectivity.
Suzuki-Miyaura Coupling for Aryl Group Introduction
A halogenated pyridazinone (e.g., 2-methyl-6-bromopyridazin-3(2H)-one) undergoes cross-coupling with 4-nitrophenylboronic acid using Pd(PPh₃)₄ as a catalyst. This method offers superior regiocontrol compared to electrophilic substitution.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2 equiv).
- Solvent : DME/H₂O (4:1), 80°C, 12 hours.
- Yield : 78%.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Spectral Validation
Cyclocondensation Mechanism
The reaction proceeds via initial Knoevenagel condensation between 1 and 2 , forming an α,β-unsaturated ketone intermediate. Nucleophilic attack by the hydrazine nitrogen followed by cyclization and dehydration yields the pyridazinone ring.
NMR and MS Characterization
- ¹³C-NMR : The C3 carbonyl resonates at δ 165–168 ppm, while the methyl carbon appears at δ 20–25 ppm.
- MS Fragmentation : Loss of NO₂ (46 amu) and CO (28 amu) confirms the 4-nitrophenyl and carbonyl groups.
Industrial and Pharmacological Relevance
While industrial-scale production favors the cyclocondensation route for cost efficiency, medicinal chemistry applications often employ Suzuki coupling to introduce diverse aryl groups. The compound’s bioactivity against HCT116 colon carcinoma cells (IC₅₀ = 12 µM) underscores its potential as a chemotherapeutic scaffold.
Chemical Reactions Analysis
Substitution Reactions
The pyridazinone ring undergoes electrophilic and nucleophilic substitutions, particularly at positions 4 and 5, due to the electron-deficient nature of the nitro-substituted aromatic system.
Nucleophilic Aromatic Substitution
-
Amination : Reaction with hydrazine hydrate in ethanol under reflux produces dihydropyridazinone derivatives. For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone was synthesized with a 58% yield .
-
Alkylation : Treatment with cyclic secondary amines (e.g., morpholine, piperidine) and formalin in ethanol introduces Mannich bases at position 4. This reaction is confirmed by the disappearance of NH IR peaks (3468–3251 cm⁻¹) and new C=O signals (1681–1651 cm⁻¹) .
Electrophilic Substitution
-
Nitration : While not directly reported for this compound, analogous pyridazinones undergo nitration at position 5 under mixed acid conditions, leveraging the directing effects of the nitro group .
Cyclization and Ring Expansion
The pyridazinone core serves as a precursor for fused heterocycles:
Enaminone Formation
-
Reaction with DMF-DMA (dimethylformamide dimethyl acetal) generates enaminone intermediates. For instance, 6-acetyl-3-oxopyridazine derivatives form enaminones, which further react with aminoazoles (e.g., aminotriazoles) to yield azolo[1,5-a]pyrimidines .
Cyclocondensation
-
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) condense with the pyridazinone in acetic anhydride, forming polyfunctional pyridines or pyridazines .
Reduction Reactions
The nitro group and pyridazinone ring are reducible under specific conditions:
Nitro Group Reduction
-
Catalytic hydrogenation (e.g., 10% Pd/C, ammonium formate) reduces the nitro group to an amine. For example, N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine was reduced to its amine derivative with 96.5% yield .
Oxidation Reactions
The pyridazinone ring is resistant to oxidation, but substituents like methyl groups may undergo transformation:
Methyl Group Oxidation
-
Strong oxidants (e.g., KMnO₄) convert methyl to carboxyl groups, though direct evidence for this compound is limited. Analogous pyridazinones show carboxylate formation under acidic conditions .
Complexation and Biological Activity
The nitro and carbonyl groups enable metal coordination and pharmacological interactions:
Metal Complexation
-
Pyridazinones coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) via the carbonyl oxygen and nitro group, though specific studies on this compound are lacking .
Biological Activity
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Derivatives exhibit vasodilatory and anticancer properties. For example, 6-(4-substitutedphenyl)-3-pyridazinones showed potent vasodilation in vitro , while 3(2H)-pyridazinone analogs demonstrated antiproliferative effects against HCT116 colon carcinoma cells .
Table 1: Reaction Conditions and Yields
Table 2: Spectral Data for Representative Derivatives
Mechanistic Insights
-
Cyclization : Proceeds via Knoevenagel condensation followed by dehydration, as seen in the synthesis of pyridazin-3-ones .
-
Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position of the phenyl ring, while the pyridazinone’s electron deficiency favors nucleophilic attack at position 4 or 5 .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyridazin-3(2H)-one, including 2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one, exhibit potent anticancer properties. For instance, studies have shown that certain pyridazinone derivatives have significant cytotoxic effects against various cancer cell lines, including HeLa (cervical), HCT116 (colon), and A375 (skin) cells. The compound's mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Table 1: Cytotoxic Effects of Pyridazinone Derivatives
| Compound Name | Cell Line | GI50 Value (µM) | References |
|---|---|---|---|
| Compound A | HeLa | < 2 | |
| Compound B | HCT116 | 5 | |
| Compound C | A375 | < 10 |
Antihypertensive Properties
The compound has also been explored for its antihypertensive potential. Studies indicate that derivatives of 3(2H)-pyridazinones can effectively lower blood pressure through vasodilatory mechanisms. In particular, certain synthesized compounds have shown comparable efficacy to established antihypertensive drugs like hydralazine .
Table 2: Antihypertensive Activity of Pyridazinone Derivatives
Analgesic and Anti-inflammatory Effects
Several studies have reported the analgesic and anti-inflammatory activities of pyridazinone derivatives. For example, certain compounds have been found to be more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and indomethacin .
Table 3: Analgesic Activity Comparison
| Compound Name | Activity Level | Reference Drug | References |
|---|---|---|---|
| Compound F | More Potent | Aspirin | |
| Compound G | Comparable | Indomethacin |
Antimicrobial Activity
The antimicrobial properties of pyridazinone derivatives are noteworthy, particularly against pathogenic bacteria and fungi. Compounds have been synthesized that show significant inhibitory effects on Gram-positive bacteria, making them potential candidates for agricultural applications as antifungal agents .
Table 4: Antimicrobial Efficacy of Pyridazinone Derivatives
| Compound Name | Target Organism | Inhibition Zone (mm) | References |
|---|---|---|---|
| Compound H | Bacillus subtilis | 15 | |
| Compound I | Candida albicans | 12 |
Case Study 1: Anticancer Efficacy
In a study conducted by Youness Boukharsa et al., a series of pyridazinone derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that specific modifications in the structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship that can guide future drug design efforts .
Case Study 2: Antihypertensive Screening
Another study focused on the synthesis and evaluation of new pyridazinone derivatives for antihypertensive activity using the tail cuff method in animal models. The results showed promising blood pressure-lowering effects, leading to further investigations into their pharmacokinetics and safety profiles .
Mechanism of Action
The mechanism of action of 2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridazinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Substituent Effects at Position 6
The 4-nitrophenyl group distinguishes the target compound from analogs with alternative substituents:
- 6-(4-Methylphenyl)pyridazin-3(2H)-one (): The methyl group is electron-donating, leading to reduced polarity and a lower melting point (306°C) compared to nitro-substituted analogs. This compound showed moderate yields (29.3%) in synthesis .
- 5-Chloro-6-phenylpyridazin-3(2H)-one (): Chlorine substitution introduces electronegativity, affecting ring electron density and reactivity. These derivatives are optimized for antiviral and anticancer applications .
Key Insight : The nitro group in the target compound enhances binding to enzymes like COX-2 and 5-LOX due to its electron-withdrawing nature, which stabilizes charge interactions in enzyme active sites .
Substituent Effects at Position 2
Variations at position 2 influence steric bulk and metabolic stability:
- 2-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one (): A complex substituent introduces hydrogen-bonding capacity, improving affinity for kinase targets .
Key Insight : The methyl group in the target compound offers a balance between simplicity and metabolic stability, avoiding excessive hydrophobicity seen in bulkier analogs .
Physicochemical Properties
Key Insight: The nitro group likely increases melting point compared to alkyl-substituted analogs but reduces solubility in pharmaceutical solvents like ethanol .
Biological Activity
2-Methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridazinone ring substituted with a methyl group and a nitrophenyl moiety, which contributes to its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of pyridazinones, including this compound, exhibit antimicrobial properties . These compounds have been shown to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain pyridazinone derivatives effectively combat infections caused by E. coli and Staphylococcus aureus .
Anticancer Properties
The compound has also been investigated for its anticancer potential . In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the inhibition of cell proliferation and the induction of cell cycle arrest .
Other Biological Activities
Additional studies have highlighted other pharmacological effects, including:
- Anti-inflammatory : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
- Anticholinesterase : Certain derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability, resulting in cell death.
- Signal Pathway Modulation : The substance may interfere with specific signaling pathways that regulate cell survival and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:
- Coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Cyclocondensation of hydrazine derivatives with diketones or keto-esters to form the pyridazinone core .
- Nitration at the 4-position of the phenyl group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Key characterization techniques include ¹H/¹³C NMR for verifying substitution patterns and HPLC for purity assessment (>95% recommended for pharmacological studies) .
Q. How is the molecular structure of this compound validated?
Methodological Answer: Structural validation employs:
- X-ray crystallography to resolve bond lengths and angles, particularly for the nitro group orientation and pyridazinone ring planarity .
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₁₁H₁₀N₃O₃⁺ = 256.0722) .
Q. What are the primary pharmacological targets of pyridazin-3(2H)-one derivatives?
Methodological Answer: Pyridazinones are known to interact with:
- Phosphodiesterases (PDEs) : Inhibition of PDE4/5 is linked to anti-inflammatory and vasodilatory effects, with IC₅₀ values ranging 10–100 nM in vitro .
- Cyclooxygenase-2 (COX-2) : Substituted derivatives show selectivity ratios >20 vs. COX-1, suggesting anti-pyretic potential .
- Microbial enzymes : Antibacterial activity against Gram-positive strains (MIC = 8–32 µg/mL) via dihydrofolate reductase inhibition .
Advanced Research Questions
Q. How can substituent effects (e.g., nitro group position) reconcile discrepancies in biological activity data?
Methodological Answer:
- Comparative SAR studies : Replace the 4-nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess potency shifts. For example, 4-CF₃ analogs show enhanced PDE4 inhibition (IC₅₀ = 7 nM) but reduced solubility .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity changes due to substituent steric/electronic effects .
- In vivo pharmacokinetics : Address solubility-limited bioavailability by synthesizing prodrugs (e.g., ester derivatives) to improve logP values .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) causing poor in vivo activity .
- Plasma protein binding (PPB) : Measure PPB via equilibrium dialysis; >90% binding may reduce free drug concentration, necessitating dose adjustments .
- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs vs. plasma .
Q. How can computational methods optimize the compound’s selectivity for PDE isoforms?
Methodological Answer:
- Homology modeling : Build PDE4D/PDE5A models using SWISS-MODEL and identify key residues (e.g., Gln⁴⁴³ in PDE4D) for selective interactions .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -NO₂ vs. -CN) to predict isoform selectivity .
- MD simulations : Analyze ligand-receptor complex stability over 100 ns trajectories (AMBER/CHARMM) to prioritize derivatives with sustained hydrogen bonds .
Q. What strategies mitigate solubility challenges during formulation for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (70:30) or Captisol® (sulfobutyl ether β-cyclodextrin) to achieve >1 mg/mL solubility .
- Nanoparticulate formulations : Encapsulate the compound in PLGA nanoparticles (particle size <200 nm) to enhance oral bioavailability .
- Salt formation : Synthesize hydrochloride or mesylate salts; confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
Q. How do structural modifications influence metabolic stability?
Methodological Answer:
- Blocking metabolic hot spots : Introduce deuterium at benzylic positions (e.g., C-2 methyl) to slow CYP450-mediated oxidation .
- Bioisosteric replacement : Replace the nitro group with a trifluoromethylsulfonyl (-SO₂CF₃) group to reduce Phase I metabolism .
- In silico predictions : Use ADMET Predictor™ to rank derivatives by predicted hepatic extraction ratio (EH <0.3 preferred) .
Q. Notes
- Avoid abbreviations; use full chemical names and IUPAC nomenclature.
- All data derived from peer-reviewed literature (2001–2025) excluding non-compliant sources.
- For reproducibility, specify reaction conditions (e.g., 0.1 mmol scale, N₂ atmosphere) and analytical parameters (e.g., NMR: 400 MHz, DMSO-d₆).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
